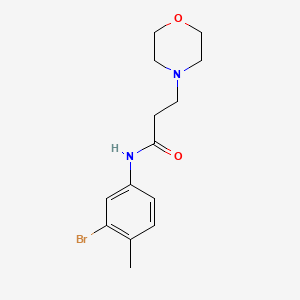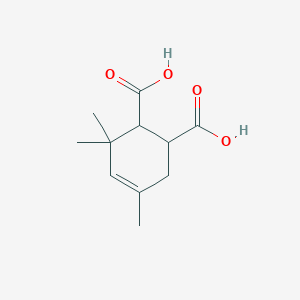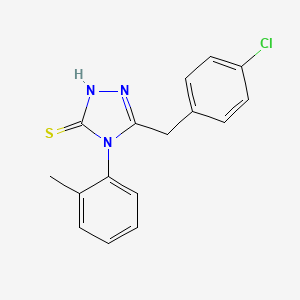
N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a morpholine ring attached to the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amidation: The brominated product is then reacted with 3-(morpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-bromo-4-methylbenzoic acid.
Reduction: Formation of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and morpholine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(morpholin-4-yl)propanamide
- N-(3-bromo-4-ethylphenyl)-3-(morpholin-4-yl)propanamide
- N-(3-bromo-4-methylphenyl)-3-(piperidin-4-yl)propanamide
Uniqueness
N-(3-bromo-4-methylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the specific combination of the bromine atom, methyl group, and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the bromine atom allows for further functionalization, while the morpholine ring enhances its solubility and bioavailability.
Properties
Molecular Formula |
C14H19BrN2O2 |
|---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19BrN2O2/c1-11-2-3-12(10-13(11)15)16-14(18)4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18) |
InChI Key |
CSIOEIQPRXSLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11086090.png)

![N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11086120.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11086121.png)
![3,4-dimethyl-N-[(1Z)-3-oxo-3-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11086124.png)
![2-{1-(4-chlorophenyl)-5-oxo-2-thioxo-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11086125.png)
![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086127.png)
![2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11086135.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11086138.png)


![ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11086178.png)
![4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11086180.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11086183.png)
